2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine
Description
Chemical Classification and Nomenclature
This compound belongs to the class of heterocyclic organic compounds characterized by the presence of multiple nitrogen-containing ring systems. The compound's systematic nomenclature reflects its complex structural composition, incorporating both a five-membered oxadiazole ring and a six-membered piperidine ring. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole, with the Chemical Abstracts Service registry number 1385696-48-9.
The molecular structure contains three distinct heterocyclic components: the 1,2,4-oxadiazole core, the piperidine ring, and the cyclopropyl substituent. The oxadiazole moiety consists of a five-membered aromatic ring containing two nitrogen atoms at positions 2 and 4, and one oxygen atom at position 1. This arrangement distinguishes it from other oxadiazole isomers, particularly the more commonly studied 1,3,4-oxadiazole variants. The piperidine component represents a saturated six-membered ring containing one nitrogen atom, classified as a conventional cyclic amine with modified steric properties compared to its acyclic counterparts.
The cyclopropyl group attached to the oxadiazole ring introduces significant structural constraints due to its highly strained three-membered ring geometry. This substituent pattern is particularly noteworthy in medicinal chemistry applications, where cyclopropyl groups are frequently employed to modulate biological activity and metabolic stability. The compound's molecular formula is expressed as C₁₀H₁₅N₃O for the free base form, with a corresponding molecular weight of 193.25 grams per mole.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 1385696-48-9 |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| International Union of Pure and Applied Chemistry Name | 3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole |
| Simplified Molecular Input Line Entry System | C1CCNC(C1)C2=NC(=NO2)C3CC3 |
Historical Context of Oxadiazole Chemistry
The historical development of oxadiazole chemistry provides essential context for understanding the significance of this compound within the broader framework of heterocyclic research. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by German chemists Tiemann and Krüger, who originally classified these compounds as azoximes or furo derivatives. This initial discovery marked the beginning of a century-long exploration into the unique properties and potential applications of oxadiazole-containing compounds.
The early investigations into oxadiazole chemistry revealed fundamental insights into the aromatic character and stability of these five-membered heterocycles. Unlike the more extensively studied pyrrole, furan, and thiophene systems, the 1,2,4-oxadiazole ring demonstrated distinctive electronic properties that set it apart from other aromatic heterocycles. Research conducted throughout the twentieth century established that 1,2,4-oxadiazoles exhibit reduced aromaticity compared to their counterparts, with an aromaticity index of 39, reflecting the unique electronic distribution within the ring system.
The development of systematic synthetic methodologies for 1,2,4-oxadiazole construction evolved significantly from the initial discovery. Classical synthetic approaches involved the cyclization of amidoximes with various acid derivatives, a methodology that became the cornerstone of oxadiazole synthesis throughout the twentieth century. Alternative approaches utilizing nitrile oxide cycloaddition reactions provided additional pathways for accessing these heterocyclic systems, expanding the scope of structural diversity achievable within the oxadiazole framework.
The recognition of oxadiazoles as bioisosteric equivalents to ester and amide functional groups represented a pivotal development in medicinal chemistry applications. This bioisosteric relationship, identified through systematic structure-activity relationship studies, highlighted the potential for oxadiazoles to serve as metabolically stable replacements for traditional functional groups prone to hydrolytic degradation. The ability of oxadiazoles to participate in specific molecular interactions, including hydrogen bonding patterns similar to those exhibited by amides and esters, established these heterocycles as valuable scaffolds in pharmaceutical research.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that contribute to its significance within this field of study. The compound's design incorporates both aromatic and saturated heterocyclic components, creating a molecular framework that exhibits characteristics of both electronic systems. This hybrid nature allows for unique conformational flexibility while maintaining the rigid geometric constraints imposed by the aromatic oxadiazole ring and the strained cyclopropyl substituent.
The 1,2,4-oxadiazole ring system within the compound structure demonstrates the principle of aromatic stabilization through electron delocalization, albeit to a lesser extent than more traditional aromatic heterocycles. The distribution of electron density across the five-membered ring creates distinct electrophilic and nucleophilic sites that influence the compound's reactivity patterns. The nitrogen atom at position 2 serves as an electron-withdrawing center, while the oxygen atom at position 1 functions as both an electron-donating and electron-withdrawing group depending on the specific reaction conditions.
The piperidine component contributes significant conformational complexity to the overall molecular structure. As a saturated six-membered ring, piperidine adopts chair conformations similar to cyclohexane, but with the nitrogen atom introducing additional electronic and steric considerations. The nitrogen atom's lone pair of electrons can participate in various intermolecular interactions, while its basic character influences the compound's overall chemical behavior. The attachment of the oxadiazole ring to the piperidine framework at the 2-position creates specific steric relationships that affect both the compound's physical properties and its potential biological activities.
The cyclopropyl substituent attached to the oxadiazole ring introduces unique structural features that significantly impact the compound's overall geometry and electronic properties. Cyclopropyl groups are characterized by high ring strain due to the acute bond angles required in the three-membered ring structure. This strain energy contributes to the cyclopropyl group's distinctive reactivity patterns and its ability to participate in ring-opening reactions under appropriate conditions. The presence of the cyclopropyl group also influences the compound's lipophilicity and metabolic stability, factors that are particularly relevant in pharmaceutical applications.
| Structural Component | Ring Size | Saturation Level | Heteroatoms |
|---|---|---|---|
| 1,2,4-Oxadiazole | 5 | Aromatic | N (positions 2,4), O (position 1) |
| Piperidine | 6 | Saturated | N (position 1) |
| Cyclopropyl | 3 | Saturated | None |
Position within Nitrogen-Containing Heterocyclic Compounds
This compound occupies a distinctive position within the broader classification of nitrogen-containing heterocyclic compounds, serving as a representative example of multi-heterocyclic systems that combine different types of nitrogen-containing rings. The compound's structure incorporates three nitrogen atoms distributed across two distinct heterocyclic frameworks, creating a complex molecular architecture that exhibits characteristics derived from both aromatic and aliphatic nitrogen heterocycles.
Within the classification system of nitrogen heterocycles, the compound bridges the gap between fully aromatic systems such as pyridine and pyrimidine, and saturated systems such as piperidine and morpholine. The 1,2,4-oxadiazole component contributes aromatic character to the overall structure, while the piperidine ring provides the saturated heterocyclic element. This combination creates a molecular system that can participate in both aromatic-type interactions and the more flexible binding patterns characteristic of saturated nitrogen heterocycles.
The positioning of nitrogen atoms within the compound's structure follows established patterns observed in biologically active heterocyclic systems. The arrangement of nitrogen atoms in the 1,2,4-oxadiazole ring creates a specific electronic environment that influences the compound's ability to participate in hydrogen bonding and coordinate bonding interactions. The nitrogen atoms at positions 2 and 4 of the oxadiazole ring exhibit different electronic characteristics due to their relationship with the oxygen atom and the carbon atoms within the ring system.
The piperidine nitrogen atom contributes additional complexity to the compound's electronic structure through its basic character and its potential for protonation under physiological conditions. This nitrogen atom can serve as both a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, expanding the range of intermolecular interactions available to the compound. The basic nature of the piperidine nitrogen also influences the compound's solubility characteristics and its distribution within biological systems.
Comparative analysis with other nitrogen-containing heterocyclic compounds reveals that this compound represents a sophisticated example of heterocyclic design principles. The compound incorporates structural elements that are commonly found in pharmaceutical agents, including the metabolically stable oxadiazole ring, the conformationally flexible piperidine system, and the sterically demanding cyclopropyl group. This combination of structural features positions the compound within a class of heterocyclic systems that have demonstrated significant potential in medicinal chemistry applications.
| Nitrogen Environment | Hybridization | Basicity | Hydrogen Bonding Capacity |
|---|---|---|---|
| Oxadiazole N-2 | sp² | Weak base | Acceptor |
| Oxadiazole N-4 | sp² | Very weak base | Acceptor |
| Piperidine nitrogen | sp³ | Strong base | Acceptor/Donor (when protonated) |
Properties
IUPAC Name |
3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOMFTGELQXRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves the cyclization of an amidoxime precursor with appropriate carboxylic acid derivatives or their activated forms, leading to the formation of the 1,2,4-oxadiazole ring. The piperidine moiety is introduced either through the starting materials or via subsequent functionalization.
Specific Preparation Example from Patent Literature
A detailed preparation method is described in European patent EP0259621B1, which outlines the synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridinium oxalate, a closely related compound to this compound, demonstrating the preparation of the oxadiazole ring fused to a piperidine-like structure.
- Starting Material: 1-methyl-1,2,5,6-tetrahydropyridin-3-carboxamide oxime (200 mg, 1.29 mmol)
- Reagent: Butyric anhydride (5 mL)
- Conditions: Heated at 80 °C for 24 hours
- Workup: Evaporation under vacuum, dissolution in 4N NaOH, extraction with ether, drying over MgSO4, filtration, evaporation, dissolution in ethanol, and addition to oxalic acid in ethanol.
- Yield: The title compound was obtained as a tetrahydropyridinium oxalate salt in good yield.
- Melting Point: 169-171 °C
This method involves the cyclization of the amidoxime intermediate in the presence of an anhydride to form the 1,2,4-oxadiazole ring, followed by salt formation with oxalic acid to isolate the product.
Variations in Preparation
The patent also reports similar syntheses using different amidoximes and carboxamide oximes, including cyclopropylcarboxamide oxime, to obtain various 3-substituted 1,2,4-oxadiazolyl derivatives. This demonstrates the versatility of the amidoxime cyclization approach to access different substituted oxadiazoles attached to piperidine or tetrahydropyridine frameworks.
Detailed Research Findings and Analysis
Efficiency and Yield
The amidoxime cyclization approach, especially when using activated carboxylic acid derivatives such as anhydrides or acid chlorides, provides high yields (up to 97%) and relatively straightforward purification steps. The formation of oxalate salts, as in the case of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-tetrahydropyridinium oxalate, aids in isolating pure products with defined melting points.
Reaction Time and Conditions Optimization
Microwave irradiation has emerged as a valuable technique to shorten reaction times from several hours to minutes without compromising yields or purity. This method also reduces the need for organic solvents, aligning with green chemistry principles.
Versatility of Substituents
The synthetic routes allow for variation in the substituents on the oxadiazole ring by changing the amidoxime or carboxamide oxime precursors. This flexibility is crucial for medicinal chemistry applications where structural diversity is needed for activity optimization.
Summary Table of Preparation Method for this compound
| Step | Reagents / Materials | Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | 1-methyl-1,2,5,6-tetrahydropyridin-3-carboxamide oxime | Heated with butyric anhydride, 80 °C, 24 h | Cyclization to form 1,2,4-oxadiazole ring |
| 2 | Evaporation under vacuum | - | Removal of solvent and excess reagents |
| 3 | Treatment with 4N NaOH and ether extraction | Room temperature | Purification step |
| 4 | Dissolution in ethanol and addition of oxalic acid | Room temperature | Formation of oxalate salt for isolation |
| 5 | Crystallization with ether | - | Isolation of pure product |
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and piperidine nitrogen are primary sites for oxidation. Common conditions and outcomes include:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA | Dichloromethane, 0°C | N-Oxide derivatives | Enhanced water solubility for drug delivery |
| H₂O₂/Fe²⁺ | Aqueous ethanol, 60°C | Oxadiazole ring hydroxylation | Intermediate for bioactive analogs |
-
Example : Treatment with mCPBA produces stable N-oxide derivatives, which exhibit improved pharmacokinetic profiles in preclinical studies.
Reduction Reactions
Reduction targets the oxadiazole ring or modifies substituents:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Ring-opening to form thioamide intermediates | Precursors for peptidomimetics |
| H₂/Pd-C | Ethanol, 50 psi | Cyclopropyl group hydrogenation | Saturated analogs with reduced toxicity |
-
Key Insight : Catalytic hydrogenation selectively reduces the cyclopropyl group without affecting the oxadiazole ring, enabling structure-activity relationship (SAR) studies .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the oxadiazole C-3 position or piperidine nitrogen:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Nucleophilic Aromatic | Grignard reagents (R-MgX) | 3-Alkyl/aryl-substituted oxadiazoles | 60–85% |
| Electrophilic | Alkyl halides (R-X) | N-Alkylated piperidine derivatives | 70–90% |
-
Case Study : Alkylation with methyl iodide under basic conditions yields N-methylpiperidine derivatives, which show enhanced blood-brain barrier permeability in CNS drug candidates.
Coupling Reactions
Cross-coupling methodologies enable structural diversification:
| Reaction | Catalyst | Conditions | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C | Biaryl derivatives for kinase inhibition |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C | Amino-functionalized analogs |
-
Example : A Suzuki coupling with 4-bromophenylboronic acid produces biaryl derivatives with nanomolar affinity for muscarinic receptors .
Ring-Opening and Rearrangement
Acidic or basic conditions induce oxadiazole ring transformations:
| Condition | Reagent | Product | Mechanism |
|---|---|---|---|
| HCl (6M) | Reflux, 12h | Thioamide via C–O bond cleavage | Acid-catalyzed hydrolysis |
| NaOH (10%) | Ethanol, 70°C | Cyanamide intermediates | Base-mediated ring contraction |
-
Note : Ring-opening under acidic conditions generates thioamides, which serve as versatile intermediates in heterocyclic synthesis .
Synthetic Pathways and Optimization
The compound is synthesized via cyclization of amidoximes with isatoic anhydrides in NaOH/DMSO. Key steps include:
-
Cyclopropane Introduction : Cyclopropylboronic acid coupling under Suzuki conditions.
-
Oxadiazole Formation : Hydrazide-nitrite cyclization at pH 10.
-
Piperidine Functionalization : Reductive amination or alkylation.
Mechanistic Insights
-
Oxadiazole Reactivity : The electron-withdrawing nature of the oxadiazole ring directs electrophiles to the C-3 position, while the piperidine nitrogen acts as a nucleophile .
-
Catalytic Cycles : Pd-mediated coupling reactions follow oxidative addition/reductive elimination pathways, with aryl halides as limiting reagents.
Scientific Research Applications
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Calculated molecular weight based on formula from .
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Ethyl/Isopropyl : The cyclopropyl group’s strained three-membered ring confers rigidity and may enhance binding to flat hydrophobic pockets in biological targets. In contrast, ethyl and isopropyl groups offer flexibility but lack the electronic effects of cyclopropane .
Biological Activity
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a cyclopropyl group and an oxadiazole moiety. Its chemical formula is and it is often used in various pharmacological studies due to its bioisosteric properties.
Research indicates that derivatives of 1,2,4-oxadiazole, including this compound, exhibit selective agonist or antagonist activity at muscarinic receptors. Specifically, studies have shown that related compounds can act as functionally selective M1 muscarinic receptor partial agonists while exhibiting antagonist properties at M2 and M3 receptors . This selectivity suggests potential applications in treating conditions such as Alzheimer’s disease and other cognitive disorders.
Anticancer Activity
In vitro studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines . The mechanism involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .
Case Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Study B | U-937 | 1.25 | Caspase activation |
| Study C | HeLa | 2.41 | Cell cycle arrest |
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the full pharmacological profile of this compound. Preliminary animal studies suggest potential efficacy in reducing tumor growth in xenograft models when administered at specific dosages . Further research is needed to evaluate its safety profile and therapeutic window.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound remain under investigation. Initial findings indicate moderate solubility and favorable absorption characteristics. Toxicological assessments have shown that while the compound exhibits anticancer activity, it also requires careful evaluation to mitigate potential off-target effects .
Q & A
Advanced Research Question
- Core Modifications : Synthesize analogs with variations in the cyclopropyl group (e.g., substituents like fluorine) or piperidine (e.g., N-alkylation) to assess impact on target binding .
- Enzyme Inhibition Assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes like sphingosine kinase or CRBP1 .
- Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict interactions with active sites .
What crystallographic strategies are effective for resolving structural ambiguities in derivatives of this compound?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (e.g., resolving piperidine chair vs. boat conformations) .
- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
- High-Resolution Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small molecules (e.g., R-factor < 0.05) .
How should researchers address contradictions in reported biological activities across studies?
Advanced Research Question
- Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Compare IC values across studies (e.g., CRBP1 inhibition ranges from 50 nM to 1 µM) to identify outliers .
- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to rule out nonspecific interactions .
What methodologies are recommended for elucidating the mechanism of action of this compound?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins .
- Knockdown/Overexpression Models : CRISPR/Cas9-mediated gene editing to validate dependency on suspected targets (e.g., CRBP1) .
- Metabolic Profiling : LC-MS/MS to track downstream effects on pathways like retinol metabolism .
How can researchers optimize reaction conditions for scaling up synthesis without compromising purity?
Basic Research Question
- Flow Chemistry : Continuous flow reactors reduce side products (e.g., over 90% yield at 100 mmol scale) .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize residual metal contaminants .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
